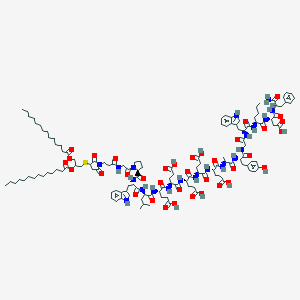
4-Hydroxypyrimidine-5-carbonitrile
Übersicht
Beschreibung
4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C5H3N3O. It is also known by its synonyms, 1,4-Dihydro-4-oxo-5-pyrimidinecarbonitrile and 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile . This compound is a solid at room temperature and has a melting point of 244-249°C . It is used as a building block in various chemical syntheses and has applications in scientific research.
Wirkmechanismus
Target of Action
The primary target of 4-Hydroxypyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it an important target for anticancer therapies .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Their inhibition leads to cell cycle arrest and apoptosis .
Result of Action
The inhibition of EGFR by this compound leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .
Vorbereitungsmethoden
The synthesis of 4-Hydroxypyrimidine-5-carbonitrile can be achieved through several routes. One common method involves the reaction of cyanoacetamide with formamide under specific conditions . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyrimidine-5-carbonitrile has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxypyrimidine-5-carbonitrile can be compared with other similar compounds, such as pyrimidine-5-carbonitrile and its derivatives . The presence of the hydroxyl group in this compound introduces additional reactivity and potential for hydrogen bonding, making it unique in its chemical behavior and applications. Similar compounds include:
- Pyrimidine-5-carbonitrile
- 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
- 4-Hydroxy-6-methylpyrimidine-5-carbonitrile
These compounds share structural similarities but differ in their functional groups and reactivity, leading to diverse applications in research and industry.
Eigenschaften
IUPAC Name |
6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480600 | |
| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-34-9 | |
| Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4774-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-hydroxypyrimidine-5-carbonitrile be used to create novel materials with tunable properties?
A1: Yes, recent research suggests that this compound can act as a linker in the creation of two-dimensional metal-organic frameworks (2D-MOFs). A study demonstrated the synthesis of a 2D-MOF using this compound and copper. This 2D-MOF exhibited a layered structure similar to graphene, with each layer being flat and neutral []. Notably, the interlayer separation within this structure could be modulated using pressure, resulting in observable piezochromism and alterations in conductive properties [].
Q2: How does pressure impact the conductive properties of the 2D-MOF formed with this compound?
A2: High-pressure X-ray diffraction measurements revealed that applying pressure to the 2D-MOF led to a change in the interlayer distance, ranging from 3.01 to 2.78 Å []. This compression impacted the electronic band structure of the material, influencing its conductivity. Interestingly, theoretical analysis suggests that the direction of conductivity within the material can be controlled by adjusting the applied pressure or by doping with hydrogen []. This tunability makes this novel material promising for applications in pressure-sensing technologies.
Q3: Can this compound be used as a building block for synthesizing other organic compounds?
A3: Yes, this compound serves as a versatile starting material in organic synthesis. Researchers have successfully employed a three-component condensation reaction to produce new pyrimidine derivatives, specifically 2-amino-5-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, using this compound as a key precursor [, ]. This highlights the potential of this compound in developing new chemical entities with potentially valuable properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)












